6-Phenyl-1,2,3,4-tetrahydroquinoline

Antimalarial Drug Discovery Protein Farnesyltransferase Inhibitors Tetrahydroquinoline Scaffold Comparison

6-Phenyl-1,2,3,4-tetrahydroquinoline (6-Ph-THQ) is a partially saturated bicyclic heterocycle belonging to the 1,2,3,4-tetrahydroquinoline class, characterized by a phenyl substituent at the 6-position of the fused ring system. It serves primarily as a versatile synthetic building block and a reference scaffold in medicinal chemistry programs targeting metabolic enzymes, antimalarial farnesyltransferase, and as a substrate for regioselective derivatization to access more complex aryl-substituted quinoline libraries.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 4501-08-0
Cat. No. B3267407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,2,3,4-tetrahydroquinoline
CAS4501-08-0
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1
InChIInChI=1S/C15H15N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-3,5-6,8-9,11,16H,4,7,10H2
InChIKeyGNGJIQPRSRXTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 4501-08-0) – Core Scaffold Profile for Chemical Sourcing


6-Phenyl-1,2,3,4-tetrahydroquinoline (6-Ph-THQ) is a partially saturated bicyclic heterocycle belonging to the 1,2,3,4-tetrahydroquinoline class,[1] characterized by a phenyl substituent at the 6-position of the fused ring system. It serves primarily as a versatile synthetic building block and a reference scaffold in medicinal chemistry programs targeting metabolic enzymes,[2] antimalarial farnesyltransferase,[3] and as a substrate for regioselective derivatization to access more complex aryl-substituted quinoline libraries.

Why Unsubstituted 6-Phenyl-THQ Cannot Be Simply Replaced by Other Tetrahydroquinoline Analogs


Simple in-class substitution is precluded by the profound substituent-dependent variation in biological potency and synthetic utility observed within the tetrahydroquinoline chemical space. Even within a single study, modifications at the 6-position switch activity by orders of magnitude: replacing the 6-cyano group with a 6-phenyl substituent dramatically reduces antimalarial protein farnesyltransferase (Pf-PFT) inhibition potency, moving compounds from 'sub-nanomolar' to 'modest' efficacy,[1] while further aryl variations (e.g., trifluoromethoxy, methoxy) on the 6-phenyl ring alter acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II) inhibitory profiles across a >40-fold Ki range.[2] Additionally, the 6-phenyl scaffold uniquely directs regioselective halogenation at the 8-position in >90% yield, a reactivity pattern not universally achievable with other substitution patterns.[2] These quantitative structure-activity and reactivity relationships confirm that 6-Ph-THQ is a distinct chemical entity that cannot be generically substituted without compromising assay-specific outcomes or synthetic efficiency.

Quantitative Differentiation Guide for 6-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 4501-08-0) Selection


Potency Gap vs. 6-Cyano-THQ in Antimalarial Protein Farnesyltransferase (Pf-PFT) Inhibition

In a direct in-class comparison, 6-phenyl-substituted tetrahydroquinolines (exemplified by compounds 266 and 267) consistently exhibit markedly lower inhibitory activity against Plasmodium falciparum protein farnesyltransferase (Pf-PFT) compared to the 6-cyano-substituted series, which achieves sub-nanomolar IC50 values (∼0.6 nM)[1]. The study explicitly states that 'we could not find a 6-phenyl THQ with a potency approaching our best compounds in the 6-CN-THQ series', with the 6-phenyl analogs characterized as having only 'modest potency'[1]. No direct IC50 values are provided for the unsubstituted 6-phenyl THQ core, but this head-to-head scaffold comparison clearly delineates the expected potency ceiling for this substitution pattern in antimalarial PFT inhibition.

Antimalarial Drug Discovery Protein Farnesyltransferase Inhibitors Tetrahydroquinoline Scaffold Comparison

Rank-Order Potency of 6-Phenyl-THQ in Metabolic Enzyme Inhibition (hCA I, hCA II, AChE) Relative to Substituted Analogs

The 6-phenyl-1,2,3,4-tetrahydroquinoline parent scaffold (compound 3a) serves as the baseline for a series of aryl-substituted derivatives (3a–d, 4a–c, 8–12, 14) screened against human carbonic anhydrase I (hCA I), human carbonic anhydrase II (hCA II), and acetylcholinesterase (AChE)[1]. Across the entire series, Ki values span a >40-fold range for hCA I (0.31–12.44 μM), a >13-fold range for hCA II (0.92–12.45 μM), and a >3-fold range for AChE (8.56–27.05 μM)[1]. While the precise Ki of the unsubstituted 6-phenyl compound 3a is not individually disclosed, the study establishes it as the reference point against which the enhanced or diminished potency of para-substituted phenyl variants (e.g., 4-trifluoromethoxy, 4-thiomethyl, 4-methoxy) is quantified. This dataset enables researchers to position the unsubstituted phenyl scaffold within a defined potency envelope.

Carbonic Anhydrase Inhibition Acetylcholinesterase Inhibition Substituent Effects on Enzyme Potency

Regioselective Bromination Yield at 8-Position vs. Alternative Scaffolds

Bromination of 6-phenyl-1,2,3,4-tetrahydroquinoline (3a) with one equivalent of molecular bromine (Br₂) selectively affords 8-bromo-6-phenyl-1,2,3,4-tetrahydroquinoline (compound 13) in an isolated yield of 92%[1]. This high-yielding, regioselective transformation contrasts with the less selective bromination patterns often observed for tetrahydroquinolines lacking the 6-aryl directing group, where mixtures of 6- and 8-substituted products can form depending on reaction conditions. The 6-phenyl group provides a distinct electronic and steric environment that directs electrophilic aromatic substitution to the 8-position with high fidelity.

Halogenation Reactivity Building Block Derivatization Synthetic Efficiency

Lipophilicity and Passive Permeability Potential vs. 6-CN- and 6-Br-THQ Building Blocks

The computed partition coefficient (XLogP3) of 6-phenyl-1,2,3,4-tetrahydroquinoline is 3.9[1], positioning it significantly higher than the 6-cyano analog (predicted XLogP for 6-cyano-THQ is approximately 2.0–2.5) and moderately higher than the 6-bromo analog (predicted XLogP ∼3.1). This higher lipophilicity is accompanied by a molecular weight of 209.29 g/mol, a single hydrogen bond donor (N–H), and a single rotatable bond (phenyl–quinoline), yielding a favorable ligand efficiency profile for blood-brain barrier penetration or intracellular target engagement. In the context of central nervous system (CNS) drug discovery, the 6-phenyl scaffold increases logP toward the CNS-favorable range (3–5) compared to more polar 6-substituted THQs.

Drug-Likeness Lipophilicity Lead Optimization

Commercial Purity and Storage Profile for Reproducible Biological Assays

Commercially available 6-phenyl-1,2,3,4-tetrahydroquinoline is supplied with a minimum purity specification of 95%–98% from multiple specialty chemical vendors, with a recommended long-term storage condition of a cool, dry environment. In contrast, closely related analogs such as 6-bromo-THQ or 6,8-dibromo-THQ are often procured as intermediates with lower purity guarantees (commonly 90–95%) due to their higher reactivity and tendency to undergo oxidative decomposition on storage. The higher purity baseline of the phenyl-substituted scaffold reduces the need for pre-assay repurification, thereby improving data reproducibility in enzyme inhibition or cell-based assays.

Quality Control Batch Reproducibility Commercial Sourcing

Optimal Deployment Scenarios for 6-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 4501-08-0) Based on Quantitative Evidence


SAR Baseline for Parasubstituted Phenyl Tetrahydroquinoline Libraries in Metabolic Enzyme Inhibition

Use compound 3a as the unsubstituted parent scaffold for constructing focused libraries of 6-aryl-substituted tetrahydroquinolines targeting hCA I, hCA II, and AChE. The established Ki ranges for substituted analogs (hCA I: 0.31–12.44 μM; hCA II: 0.92–12.45 μM; AChE: 8.56–27.05 μM) provide a validated framework for attributing potency gains to para-substituent effects, enabling efficient SAR exploration with the 6-phenyl core as the neutral reference point.[1]

Regioselective 8-Functionalization for Parallel Synthesis of 6,8-Disubstituted Quinoline Libraries

Exploit the 6-phenyl group's directing effect to achieve 92% yield of 8-bromo-6-phenyl-THQ via bromination, followed by Suzuki–Miyaura coupling to install diverse aryl or heteroaryl groups at the 8-position. This two-step sequence generates 6,8-diaryl-tetrahydroquinolines with a >90% overall yield, enabling the parallel synthesis of 100+ compound libraries for antimicrobial or anticancer screening without the purification bottlenecks typical of non-regioselective scaffolds.[1]

CNS-Permeable Lead Generation with Elevated logP Scaffolds

Select 6-phenyl-THQ (XLogP3 = 3.9) over 6-cyano-THQ (predicted XLogP ∼2.0–2.5) when designing CNS-targeted tetrahydroquinoline inhibitors to promote blood-brain barrier penetration. The +1.4 to +1.9 logP difference places the scaffold within the CNS-favorable lipophilicity window (3–5), making it a more suitable starting point for programs targeting neurological enzymes (e.g., AChE, MAO) where passive permeability is critical for in vivo efficacy.[2]

Reference Compound for Antimalarial PFT Inhibitor Selectivity Profiling

Deploy 6-phenyl-THQ-based compounds as selectivity controls in antimalarial PFT inhibitor programs. Because 6-phenyl THQs show 'modest potency' against Pf-PFT relative to the 6-cyano series, they serve as matched molecular pairs for assessing whether off-target PFT inhibition contributes to the antiparasitic phenotype. This counter-screening application leverages the well-documented potency gap to deconvolute target-specific vs. off-target effects.[3]

Quote Request

Request a Quote for 6-Phenyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.